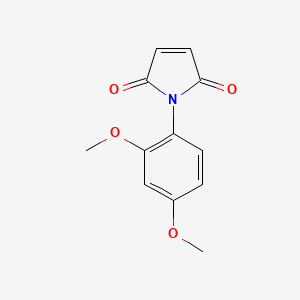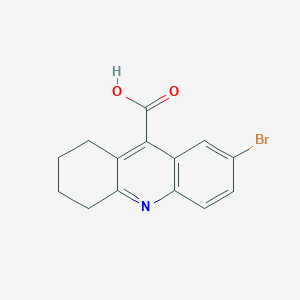
1,4-Bis(chloromethyl)-2-nitrobenzene
Descripción general
Descripción
1,4-Bis(chloromethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Structural and Reactivity Studies
1,4-Bis(chloromethyl)-2-nitrobenzene has been a subject of interest in structure-reactivity correlation studies. Padmanabhan et al. (1987) conducted an investigation using X-ray crystallography to determine its molecular structure. They found that the compound exists in a monoclinic space group and identified the preferred hydrogen atom abstracted in crystals upon UV light irradiation (Padmanabhan et al., 1987).
2. Photochemical Reactions
This compound is also significant in photochemical reactions research. The study of intramolecular hydrogen abstraction in aromatic nitro compounds, which include derivatives of this compound, has provided insights into the behavior of these compounds under UV light. This is crucial for understanding their reactivity in various chemical environments (Padmanabhan et al., 1987).
3. Luminescent Sensor Development
In recent years, this compound has been utilized in the development of luminescent sensors. Xu et al. (2020) described the synthesis of a zinc-based metal–organic framework that incorporated this compound for sensing various ions and nitrobenzene in different solvents. This framework demonstrated high sensitivity and stability, indicating potential applications in environmental monitoring (Xu et al., 2020).
4. Antibacterial Activity
Research has also explored the antibacterial properties of derivatives of this compound. Halim et al. (2012) synthesized bisthiourea ligands from this compound and evaluated their antibacterial efficacy against various bacteria, demonstrating its potential in antimicrobial applications (Halim et al., 2012).
5. Electrochemical Studies
This compound is also important in electrochemical research. Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene, including derivatives of this compound, in room temperature ionic liquids. Their findings contribute to the understanding of reaction mechanisms and potential applications in electrochemistry (Silvester et al., 2006).
6. Crystallography and Supramolecular Chemistry
This compound plays a role in crystallography and supramolecular chemistry. Studies like those by Plater and Harrison (2015) and Yakovenko et al. (2009) have investigated its crystalline forms and the interactions within these structures, shedding light on its behavior in solid-state chemistry (Plater & Harrison, 2015), (Yakovenko et al., 2009).
Safety and Hazards
While specific safety and hazard information for 1,4-Bis(chloromethyl)-2-nitrobenzene was not found, it is generally advisable to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas .
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,4-Bis(chloromethyl)-2-nitrobenzene is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it likely interacts with its targets through covalent bonding, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants . .
Propiedades
IUPAC Name |
1,4-bis(chloromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBJABQEANMSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326173 | |
| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-50-8 | |
| Record name | 1,4-Bis(chloromethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 525118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC525118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)


![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)



![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
